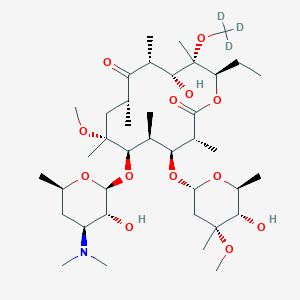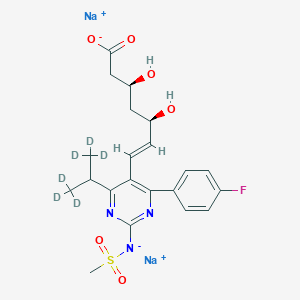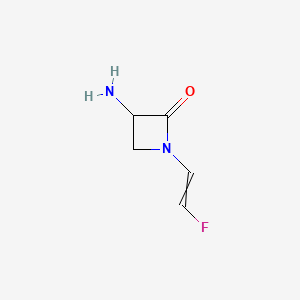
S-Methyl-cefmetazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Methyl-cefmetazole is a semisynthetic cephamycin antibiotic with a broad spectrum of activity against both gram-positive and gram-negative microorganisms . It is a derivative of cefmetazole, which is a second-generation cephalosporin antibiotic. This compound is known for its high efficacy in treating various bacterial infections and has been noted for its minimal severe side effects .
Preparation Methods
The synthesis of S-Methyl-cefmetazole involves several steps, including silanization, halogenation, methoxylation, and secondary silanization . The process begins with the preparation of 7beta-chloroacetamide-7alpha-methoxyl-3-(1-methyl-1H-tetrazole-5-mercaptomethy)-3-cephem-4-carboxylic acid, which is then subjected to various chemical reactions to obtain the final product . Industrial production methods focus on optimizing yield and purity, utilizing environmentally friendly and cost-effective raw materials .
Chemical Reactions Analysis
S-Methyl-cefmetazole undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include trimethylchlorosilane for silanization, phosphorus pentachloride for halogenation, and sodium methylate for methoxylation .
Scientific Research Applications
S-Methyl-cefmetazole has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of cephalosporin antibiotics.
Biology: It is used in research on bacterial resistance mechanisms and the development of new antibiotics.
Mechanism of Action
The bactericidal activity of S-Methyl-cefmetazole results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs) . These proteins are essential for the construction of the bacterial cell wall, and their inhibition leads to cell lysis and death. The molecular targets include penicillin-binding protein 2a in Staphylococcus aureus and penicillin-binding proteins 1A and 1B in Escherichia coli .
Comparison with Similar Compounds
S-Methyl-cefmetazole is often compared with other cephalosporin antibiotics, such as cefoxitin and cefotetan . While all these compounds share a similar mechanism of action, this compound is unique in its higher efficacy against certain gram-negative bacilli and its lower incidence of severe side effects . Other similar compounds include cefamandole and cefoperazone, which also inhibit bacterial cell wall synthesis but differ in their spectrum of activity and pharmacokinetic properties .
Properties
Molecular Formula |
C15H17N7O4S4 |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
(6R,7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methylsulfanyl-3-[(1-methyltetrazol-5-yl)methylsulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H17N7O4S4/c1-21-9(18-19-20-21)6-29-8-5-30-14-15(27-2,17-10(23)7-28-4-3-16)13(26)22(14)11(8)12(24)25/h14H,4-7H2,1-2H3,(H,17,23)(H,24,25)/t14-,15+/m1/s1 |
InChI Key |
MZEUIQHMCCTUBE-CABCVRRESA-N |
Isomeric SMILES |
CN1C(=NN=N1)CSC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSCC#N)SC)SC2)C(=O)O |
Canonical SMILES |
CN1C(=NN=N1)CSC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)SC)SC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-5-hydroxy-3-oxo-6-heptenoic Acid Sodium Salt](/img/structure/B13838960.png)
![4-(3,8-diazabicyclo[3.2.1]octan-8-yl)-8-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,7-dihydro-5H-pyrido[2,3-d]pyrimidine](/img/structure/B13838969.png)
![Fuc(b1-2)Man(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)[Fuc(a1-3)Gal(b1-4)GlcNAc(b1-6)]Man(b1-4)Glc](/img/structure/B13838972.png)
![tert-Butyl({[(4S)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-yl]oxy})dimethylsilane](/img/structure/B13838976.png)


![N-[(2R)-3-methoxy-1-[[(2R)-3-methoxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13838990.png)

![(3-Tert-butylphenyl)-[2-[2-(3-propan-2-ylphenyl)phosphanylphenyl]phenyl]phosphane](/img/structure/B13839002.png)

![2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride](/img/structure/B13839037.png)
![2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13839038.png)
amine Hydrochloride](/img/structure/B13839039.png)
![7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III](/img/structure/B13839046.png)
